Polypropylene-graft-maleic anhydride (PP-g-MA) is a functionalized thermoplastic copolymer that serves as an essential compatibilizer, coupling agent, and adhesion promoter in industrial polymer compounding . By grafting polar maleic anhydride groups onto a non-polar polypropylene backbone, this compound bridges the interfacial gap between hydrophobic polyolefins and hydrophilic fillers or polar polymers. In procurement and material selection, PP-g-MA is evaluated based on its maleic anhydride grafting yield, melt flow index (MFI), and thermal stability, which dictate its effectiveness in glass-fiber reinforced plastics (FRP), wood-plastic composites (WPC), and engineering polymer alloys . Its primary value proposition lies in enabling high filler loadings and stable multiphase blends without sacrificing the mechanical rigidity or processability of the base polypropylene matrix .
Substituting PP-g-MA with unmodified polypropylene, physical mixtures of PP and maleic anhydride, or alternative grafted elastomers (such as PE-g-MA or SEBS-g-MA) results in catastrophic mechanical failure or phase separation [1]. Unmodified polypropylene completely lacks the polar reactive sites necessary to bond with glass fibers, wood flour, or polyamide domains, leading to interfacial voiding and stress concentration. While polyethylene-graft-maleic anhydride (PE-g-MA) offers similar polarity, its polyethylene backbone is thermodynamically immiscible with a polypropylene matrix, causing delamination during injection molding [2]. Similarly, while SEBS-g-MA is an excellent impact modifier, it inherently reduces the tensile modulus and stiffness of the composite [1]. Therefore, for applications requiring rigid structural integrity and exact matrix compatibility, the specific procurement of PP-g-MA is non-negotiable.
In short glass fiber (SGF) reinforced polypropylene composites, the lack of chemical affinity between the glass and the polymer matrix limits load transfer. The addition of PP-g-MA chemically couples the matrix to the aminosilane-treated glass fibers. Quantitative studies demonstrate that incorporating 8 wt% PP-g-MA into a PP/SGF composite increases the tensile strength to 79.0 MPa, compared to a baseline of 67.6 MPa for the uncompatibilized control group [1]. This 16.8% increase in ultimate tensile strength confirms the formation of a robust interfacial layer that resists deformation under load [1].
| Evidence Dimension | Tensile Strength (MPa) |
| Target Compound Data | 79.0 MPa (with 8 wt% PP-g-MA) |
| Comparator Or Baseline | 67.6 MPa (Control: Uncompatibilized PP/SGF) |
| Quantified Difference | +11.4 MPa (16.8% improvement) |
| Conditions | Short glass fiber reinforced polypropylene composite formulation |
Validates the necessity of this coupling agent for structural automotive and industrial parts where mechanical failure at the fiber-matrix interface is unacceptable.
When compounding highly filled wood-plastic composites (e.g., 50 wt% wood flour), buyers must choose between rigid coupling agents and elastomeric impact modifiers. Adding PP-g-MA to a 50 wt% wood flour WPC increases tensile strength by 60% and reversed-notch Izod impact strength by 100%, while maintaining the composite's structural modulus [1]. In direct contrast, using the elastomeric compatibilizer SEBS-g-MA improves impact resistance but significantly reduces both tensile strength and modulus [1].
| Evidence Dimension | Tensile Strength and Modulus Profile |
| Target Compound Data | +60% Tensile Strength, Modulus Maintained (PP-g-MA) |
| Comparator Or Baseline | Reduced Tensile Strength, Reduced Modulus (SEBS-g-MA) |
| Quantified Difference | Superior rigidity and tensile load-bearing capacity |
| Conditions | Polypropylene-based WPC containing 50 wt% wood flour |
Allows manufacturers to maximize cheap, sustainable filler loadings without compromising the structural rigidity required for construction decking and profiles.
Blending polypropylene (PP) with polyamide 6 (PA6) aims to combine chemical resistance with high-temperature toughness, but the two polymers are highly immiscible. PP-g-MA acts as a reactive compatibilizer; infrared spectroscopy confirms that the maleic anhydride groups on PP-g-MA react with the terminal amine groups of PA6 during melt blending to form covalent imide linkages (carbonyl vibration at 1674 cm-1) [1]. This chemical bonding drastically reduces the dispersed PA6 domain size and prevents macroscopic phase separation, which is impossible to achieve with unfunctionalized PP or non-reactive surfactants [1].
| Evidence Dimension | Interfacial Bonding Mechanism |
| Target Compound Data | Covalent imide linkage formation (confirmed via 1674 cm-1 IR peak) |
| Comparator Or Baseline | No chemical bonding, macroscopic phase separation (Unmodified PP) |
| Quantified Difference | Stable microphase morphology vs. complete delamination |
| Conditions | Melt blending of PP and PA6 at processing temperatures |
Crucial for producing high-performance engineering plastic alloys that require stable morphology under thermal and mechanical stress.
PP-g-MA is strictly required as a coupling agent in the injection molding and extrusion of long and short glass-fiber reinforced polypropylene (LGFRP/SGFRP). By ensuring chemical bonding between the glass sizing and the PP matrix, it enables the production of high-tensile, lightweight structural components such as dashboard carriers, door modules, and under-the-hood parts [1].
In the manufacturing of WPC decking, fencing, and siding, PP-g-MA is the preferred compatibilizer. It allows for high loadings of hydrophilic natural fibers into the hydrophobic PP matrix, maintaining the high flexural modulus and moisture resistance required for outdoor architectural applications where elastomeric compatibilizers would cause the material to yield [2].
PP-g-MA is utilized in reactive compounding to produce stable PP/PA6 (Polypropylene/Polyamide) and PP/PC (Polycarbonate) blends. It is the critical ingredient that reduces interfacial tension and domain size, allowing compounders to create custom thermoplastic alloys that exhibit the chemical inertness of polyolefins alongside the thermal and impact resistance of engineering plastics [3].